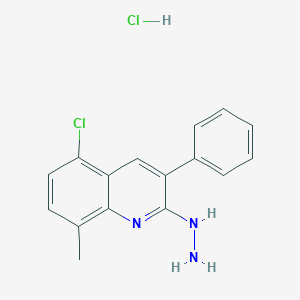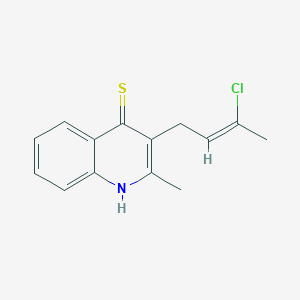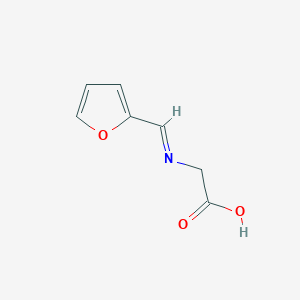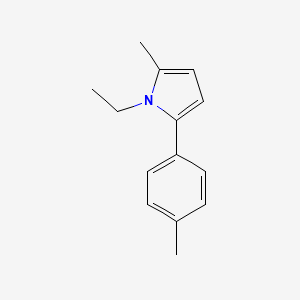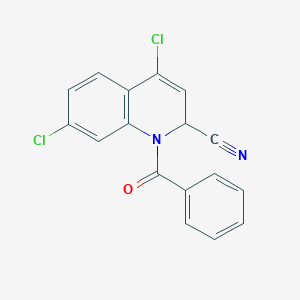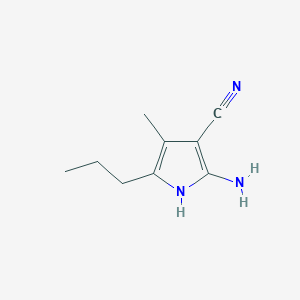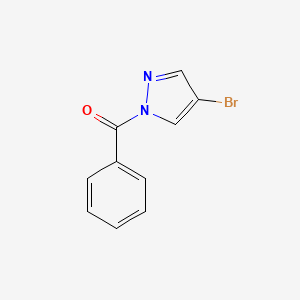
(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone: is a chemical compound that features a pyrazole ring substituted with a bromine atom and a phenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone typically involves the reaction of 4-bromo-1H-pyrazole with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products:
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The exact mechanism of action of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is not well-defined. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Comparison:
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has an additional hydroxyl group, which may enhance its reactivity and biological activity.
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone: The presence of methyl groups can influence the compound’s steric and electronic properties, potentially altering its reactivity and interactions.
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone: The amino group introduces additional sites for hydrogen bonding and can affect the compound’s solubility and biological activity.
Uniqueness: (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and phenyl group contribute to its versatility in synthetic and research applications.
Propriétés
Numéro CAS |
116228-39-8 |
|---|---|
Formule moléculaire |
C10H7BrN2O |
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
(4-bromopyrazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
HLUXTGXWCAZAOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


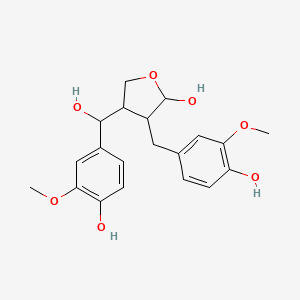
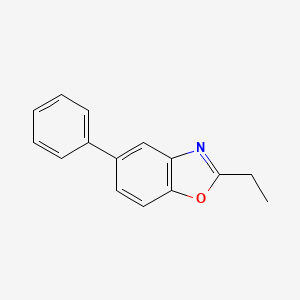
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
